molecular formula C22H26F3N5O B2887227 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane CAS No. 898434-88-3

1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane

Cat. No.: B2887227
CAS No.: 898434-88-3
M. Wt: 433.479
InChI Key: UXHWRUBXKLVFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-{4-[4-(Trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane is a heterocyclic compound featuring a pyridazine core linked to an azepane ring and a piperazine moiety substituted with a 4-(trifluoromethyl)benzoyl group.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-17(6-8-18)21(31)30-15-13-29(14-16-30)20-10-9-19(26-27-20)28-11-3-1-2-4-12-28/h5-10H,1-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHWRUBXKLVFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • NMP vs. DMF : NMP outperforms DMF in SNAr due to superior thermal stability and solvation power.
  • Acylation Catalysts : DMAP (4-dimethylaminopyridine) may accelerate acylation but is unnecessary with reactive acyl chlorides.

Regioselectivity Challenges

  • Piperazine Acylation : The use of excess acyl chloride ensures monoacylation at the piperazine’s less hindered nitrogen.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.54 (s, 1H, pyridazine-H), 7.97 (d, J = 10.0 Hz, 1H), 7.41 (d, J = 10.0 Hz, 1H), 3.58–3.51 (m, 8H, piperazine-H), 2.37 (q, J = 7.4 Hz, 2H), 1.00 (t, J = 7.4 Hz, 3H).
  • LCMS : m/z 433.5 [M+H]+.

Purity Assurance :

  • HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The piperazine and pyridazine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. This makes the compound a candidate for drug development, particularly in targeting neurological pathways.

Comparison with Similar Compounds

Data Table: Key Features of Compared Compounds

Compound Name / ID Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Activity
Target Compound Pyridazine-azepane 4-(Trifluoromethyl)benzoyl ~450 (estimated) Hypothetical CYP51 inhibition
UDO Pyridine-ethanone 4-(Trifluoromethyl)phenyl ~500 (estimated) Anti-T. cruzi (CYP51 inhibitor)
UDD Pyridyl-piperidine 5-(Trifluoromethyl)-2-pyridyl ~550 (estimated) Anti-T. cruzi (CYP51 inhibitor)
11d () Thiazol-phenyl-urea Hydrazinyl-2-oxoethyl 534.1 Synthetic intermediate

Q & A

Q. What are the common synthetic routes and key challenges in synthesizing 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyridazine derivatives with piperazine intermediates. For example:

Step 1: React 3,6-dichloropyridazine with 1-(4-(trifluoromethyl)benzoyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine-benzoyl moiety.

Step 2: Substitute the remaining chlorine atom on pyridazine with azepane via nucleophilic aromatic substitution.
Key Challenges:

  • Low Yields: Side reactions (e.g., over-alkylation) reduce efficiency. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) is critical .
  • Purification: Column chromatography is often required due to byproducts, increasing time and cost .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regioselectivity of substitutions (e.g., pyridazine C-3 vs. C-6 positions) and azepane integration. Aromatic protons in the pyridazine ring typically appear at δ 8.5–9.0 ppm .
    • 19F NMR: Verify the presence of the trifluoromethyl group (δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₅F₃N₅O).
  • Elemental Analysis: Confirm purity (>95%) by matching experimental and theoretical C/H/N values .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility:
    • Use a shake-flask method with solvents like DMSO (stock solutions) and measure solubility in PBS (pH 7.4) via UV-Vis spectroscopy.
    • Adjust co-solvents (e.g., PEG-400) if precipitation occurs .
  • Stability:
    • HPLC Monitoring: Track degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours.
    • PXRD: Confirm crystallinity changes after storage .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields and scalability?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time and byproducts .
  • Flow Chemistry: Implement continuous flow systems for high-temperature reactions (e.g., azepane substitution) to enhance reproducibility .
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., molar ratios, solvent volume) and identify critical parameters .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Assays: Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Analog Analysis: Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophore contributions .
  • Meta-Analysis: Aggregate data from public databases (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases or GPCRs. Focus on piperazine’s hydrogen-bonding potential and trifluoromethyl’s hydrophobic effects .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns trajectories) to assess binding entropy and water displacement .
  • Pharmacophore Mapping: Align with known inhibitors (e.g., ATP-binding site residues) using Schrödinger’s Phase .

Q. How can structural modifications improve pharmacokinetics while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace trifluoromethyl with cyano groups to enhance solubility while maintaining electronegativity .
    • Introduce polar substituents (e.g., hydroxyl groups) on azepane to reduce logP .
  • Prodrug Design: Mask secondary amines with acetyl groups to improve oral bioavailability, with enzymatic cleavage in vivo .

Q. What experimental approaches confirm the compound’s three-dimensional structure?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and resolve the structure to confirm piperazine-pyridazine dihedral angles (~30°) .
  • NOESY NMR: Detect through-space interactions (e.g., azepane-proton proximity to pyridazine) to validate spatial arrangement .

Q. Which in vivo models are appropriate for evaluating efficacy and toxicity?

Methodological Answer:

  • Rodent Models:
    • Pharmacokinetics (PK): Administer IV/PO doses (10–50 mg/kg) to measure Cₘₐₓ, t₁/₂, and AUC in Sprague-Dawley rats .
    • Toxicity: Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 28-day subchronic studies .
  • Zebrafish Embryos: Screen for developmental toxicity (LC₅₀) as a cost-effective alternative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.